The compound is synthesized through various organic reactions, primarily involving isocyanates and amines. Its classification as a hydantoin places it within a broader category of compounds that exhibit a range of biological properties, including antiviral activity as indicated in several patents and research articles .
The synthesis of 1,3-Divinyl-5-isobutyl-5-methylhydantoin typically involves several key steps:
1,3-Divinyl-5-isobutyl-5-methylhydantoin has the molecular formula and a molecular weight of approximately 198.26 g/mol. The structure features:
The canonical SMILES representation for this compound is CC(C)C(=O)N1C(=O)N(C1=C(C=C)C=C)
.
The mechanism of action for 1,3-Divinyl-5-isobutyl-5-methylhydantoin involves its interaction with viral enzymes or proteins essential for replication. By binding to these targets, the compound can disrupt viral life cycles, thereby exhibiting antiviral effects. Detailed studies are required to elucidate specific pathways involved in its action against particular viruses.
These properties are critical for determining suitable applications in pharmaceuticals and other fields .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: